5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Condensation Reaction: The starting materials, such as 3-methylphenylhydrazine and ethyl cyanoacetate, are reacted under acidic conditions to form the pyrazole ring.
Hydrolysis: The resulting ester is hydrolyzed to yield the carboxamide group.
Purification: The final product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: Industry: The compound finds use in the agrochemical industry for the production of herbicides and pesticides.
Comparison with Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
5-Amino-1-methyl-3-phenylpyrazole
Uniqueness: 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and potential applications. The presence of the carboxamide group also adds to its versatility compared to other pyrazole derivatives.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific and industrial fields. Its synthesis, reactions, and applications continue to be explored to unlock its full potential.
Properties
IUPAC Name |
5-amino-1-(3-methylphenyl)pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCDEDLRNWOESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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